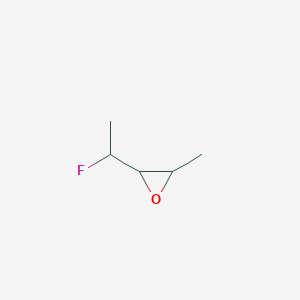
2-(1-Fluoroethyl)-3-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Fluoroethyl)-3-methyloxirane, also known as FEMO, is a fluorinated epoxide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, polymer science, and material science. This molecule is structurally similar to other epoxides, but the presence of a fluorine atom in the molecule makes it unique and enhances its properties.
Applications De Recherche Scientifique
2-(1-Fluoroethyl)-3-methyloxirane has a wide range of potential applications in scientific research. One of the most significant applications is in medicinal chemistry, where 2-(1-Fluoroethyl)-3-methyloxirane can be used as a building block for the synthesis of fluorinated drugs. The fluorine atom in 2-(1-Fluoroethyl)-3-methyloxirane enhances the lipophilicity of the molecule, which can improve the bioavailability and pharmacokinetics of the drug. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane can be used in polymer science to synthesize fluorinated polymers, which have unique properties such as high thermal stability, chemical resistance, and low surface energy. 2-(1-Fluoroethyl)-3-methyloxirane can also be used in material science to synthesize fluorinated materials, which have applications in electronics, optics, and energy storage.
Mécanisme D'action
The mechanism of action of 2-(1-Fluoroethyl)-3-methyloxirane is not well understood, but it is believed to involve the formation of covalent bonds with biological nucleophiles such as proteins and DNA. The presence of the fluorine atom in 2-(1-Fluoroethyl)-3-methyloxirane enhances the reactivity of the molecule, which can lead to the formation of stable adducts with biological molecules. These adducts can alter the function of the biological molecules and lead to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane are not well studied, but some studies have shown that 2-(1-Fluoroethyl)-3-methyloxirane can induce DNA damage and cell death in cancer cells. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-Fluoroethyl)-3-methyloxirane in lab experiments is its unique properties, which can enhance the properties of the synthesized molecules or materials. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using 2-(1-Fluoroethyl)-3-methyloxirane is its reactivity, which can make it challenging to handle and store. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane is a hazardous substance and requires special precautions to be taken during handling and disposal.
Orientations Futures
There are several future directions for the research on 2-(1-Fluoroethyl)-3-methyloxirane. One of the most significant directions is in the development of fluorinated drugs using 2-(1-Fluoroethyl)-3-methyloxirane as a building block. The unique properties of 2-(1-Fluoroethyl)-3-methyloxirane can enhance the pharmacokinetics and bioavailability of the synthesized drugs, which can lead to the development of more effective treatments for various diseases. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane can be used in the synthesis of fluorinated polymers and materials, which have applications in various fields such as electronics, optics, and energy storage. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane.
Conclusion:
In conclusion, 2-(1-Fluoroethyl)-3-methyloxirane is a fluorinated epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-(1-Fluoroethyl)-3-methyloxirane can be achieved through several methods, with the reaction of 3-methyloxirane with hydrogen fluoride in the presence of a catalyst being the most commonly used method. 2-(1-Fluoroethyl)-3-methyloxirane has potential applications in medicinal chemistry, polymer science, and material science. The mechanism of action of 2-(1-Fluoroethyl)-3-methyloxirane is not well understood, but it is believed to involve the formation of covalent bonds with biological nucleophiles. The biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane are not well studied, but some studies have shown that 2-(1-Fluoroethyl)-3-methyloxirane can induce DNA damage and cell death in cancer cells. 2-(1-Fluoroethyl)-3-methyloxirane has advantages and limitations for lab experiments, and several future directions for research on 2-(1-Fluoroethyl)-3-methyloxirane have been identified.
Méthodes De Synthèse
The synthesis of 2-(1-Fluoroethyl)-3-methyloxirane can be achieved through several methods, including the reaction of 3-methyloxirane with hydrogen fluoride in the presence of a catalyst, the reaction of 3-methyloxirane with potassium fluoride, and the reaction of 2-chloroethyl trifluoromethanesulfonate with sodium methoxide. However, the most commonly used method is the reaction of 3-methyloxirane with hydrogen fluoride in the presence of a catalyst. This method is preferred because it produces high yields of 2-(1-Fluoroethyl)-3-methyloxirane and is relatively simple.
Propriétés
Numéro CAS |
125363-55-5 |
|---|---|
Nom du produit |
2-(1-Fluoroethyl)-3-methyloxirane |
Formule moléculaire |
C5H9FO |
Poids moléculaire |
104.12 g/mol |
Nom IUPAC |
2-(1-fluoroethyl)-3-methyloxirane |
InChI |
InChI=1S/C5H9FO/c1-3(6)5-4(2)7-5/h3-5H,1-2H3 |
Clé InChI |
IVNNSPWYDYTEOB-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)F |
SMILES canonique |
CC1C(O1)C(C)F |
Synonymes |
Oxirane, 2-(1-fluoroethyl)-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



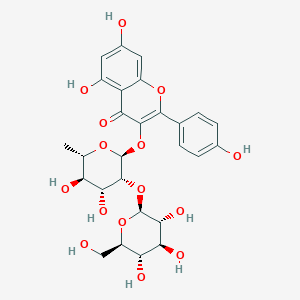
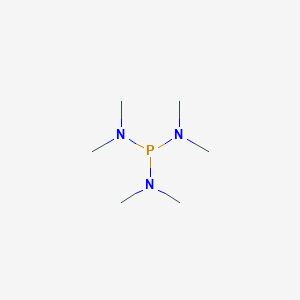


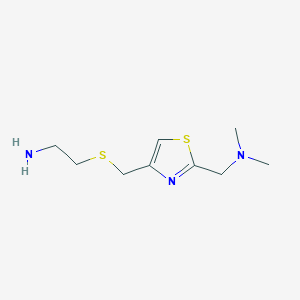


![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
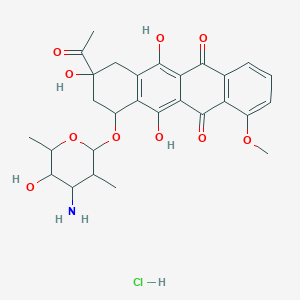
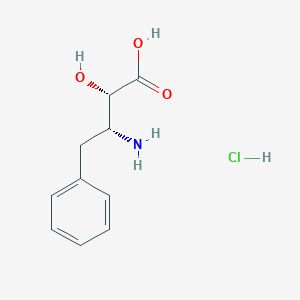
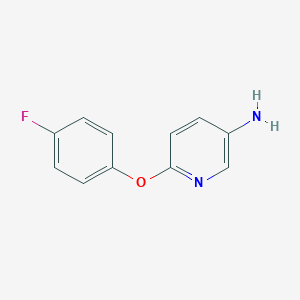

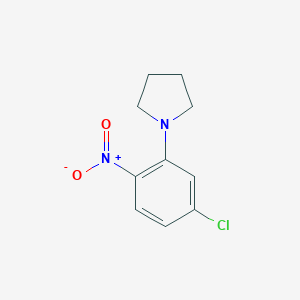
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)